5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline
Overview
Description
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is a fused heterocyclic compound. It is formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . The molecular formula of this compound is C9H4Cl2N4 .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves various methods. One of the common methods is the Aza-Diels-Alder reaction . Another approach to prepare 1,2,3-triazolo [1,5-a]quinoxaline scaffolds starts from 1-azido-2-isocyanoarenes and terminal acetylenes .Molecular Structure Analysis
The molecular structure of this compound consists of a triazole and a quinazoline ring fused together . The average mass of this compound is 239.061 Da and the monoisotopic mass is 237.981308 Da .Scientific Research Applications
Synthesis and Reactivity
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is involved in various synthesis and reactivity studies. For instance, Kholodnyak et al. (2016) describe the formation of 5-trichloromethyl-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines, highlighting the regioselectivity and step-by-step transformation involved in the process. This research also delves into the possible mechanisms and chemical modifications of these compounds, indicating a wide range of applications in chemical synthesis (Kholodnyak et al., 2016).
Pharmacological Applications
Quinazolines, including derivatives similar to this compound, have shown potential in pharmacology. For instance, Ovádeková et al. (2005) investigated a quinazoline derivative's cytotoxic effects on human cancer cell lines, highlighting its potential as an anticancer drug. This study provides insights into the pharmacological applications of quinazolines in treating cancer (Ovádeková et al., 2005).
Antibacterial Properties
Research by Nasr et al. (2003) on imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazolines, related to this compound, revealed significant antibacterial activities against various bacteria. This study underscores the potential of such compounds in developing new antibacterial agents (Nasr et al., 2003).
Cardiovascular Effects
Al-Salahi et al. (2014) explored the cardiovascular effects of 1,2,4-triazolo[1,5-a]quinazolines, showing their impact on heart rate and blood pressure. This research is indicative of the potential therapeutic applications of triazoloquinazolines in cardiovascular diseases (Al-Salahi et al., 2014).
Antimicrobial Activity
A study by Antipenko et al. (2009) on 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives demonstrated notable antimicrobial activity. The findings from this study suggest the utility of these compounds in developing new antimicrobial drugs (Antipenko et al., 2009).
Future Directions
Mechanism of Action
Target of Action
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline, a heterocyclic compound, is known to interact with a variety of enzymes and receptors in the biological system Compounds containing triazole and quinazoline moieties have been reported to interact with a wide range of targets, including enzymes and receptors .
Mode of Action
It is known that triazole and quinazoline derivatives can bind to various enzymes and receptors, leading to a range of biological activities
Biochemical Pathways
Compounds containing triazole and quinazoline moieties have been reported to influence a variety of biochemical pathways . The downstream effects of these interactions depend on the specific targets and the biological context.
Result of Action
Compounds containing triazole and quinazoline moieties have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, and significant cytotoxic activities .
Biochemical Analysis
Biochemical Properties
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. By inhibiting CDKs, this compound can modulate cell cycle progression and induce cell cycle arrest . Additionally, this compound has been shown to interact with adenosine receptors, leading to various downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDKs, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, its interaction with adenosine receptors can affect neurotransmission and inflammatory responses, highlighting its potential in treating neurological and inflammatory disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which leads to cell cycle arrest and apoptosis in cancer cells . This compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. Additionally, this compound interacts with adenosine receptors, modulating their activity and influencing various signaling pathways . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to induce sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves its interaction with cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . This compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can modulate the distribution of this compound, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various target proteins and enzymes . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its biological activity and therapeutic potential .
Properties
IUPAC Name |
5,7-dichlorotriazolo[1,5-a]quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4/c10-5-1-2-7-6(3-5)9(11)13-8-4-12-14-15(7)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTKDJDYMFTCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC3=CN=NN23)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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